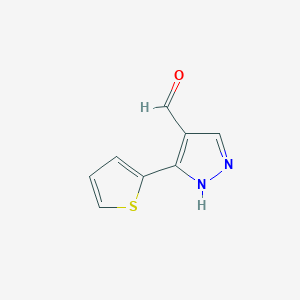

3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde

描述

属性

IUPAC Name |

5-thiophen-2-yl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQIKYLVCQKLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353208 | |

| Record name | 5-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26033-27-2 | |

| Record name | 5-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Standard Protocol

The Vilsmeier-Haack reaction is the most widely used method for synthesizing 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. This one-pot formylation involves the activation of dimethylformamide (DMF) with phosphoryl chloride (POCl₃) to generate a reactive electrophilic species, which facilitates the introduction of the aldehyde group at the pyrazole ring’s 4-position.

Procedure :

- Activation Step : POCl₃ (0.075 mol) is added dropwise to cooled DMF (0.075 mol) at 0–5°C, forming the Vilsmeier reagent.

- Substrate Addition : A mixture of 2-acetylthiophene (0.025 mol) and hydrazine derivative (0.025 mol) in DMF is introduced to the reagent.

- Cyclization : The reaction is heated to 75–80°C for 5 hours, promoting cyclization and aldehyde formation.

- Workup : The mixture is neutralized with NaHCO₃, and the product is filtered, washed, and recrystallized from ethanol.

Key Parameters :

- Temperature Control : Maintaining 0–5°C during reagent activation minimizes side reactions.

- Solvent : DMF serves as both solvent and formylating agent.

- Catalyst : POCl₃ acts as a Lewis acid, enhancing electrophilicity.

Claisen-Schmidt Condensation Followed by Cyclization

Two-Step Synthesis Approach

This method involves the formation of an α,β-unsaturated ketone intermediate via Claisen-Schmidt condensation, followed by cyclization with hydrazine to yield the pyrazole core.

Step 1: Condensation

2-Acetylthiophene reacts with aryl aldehydes in the presence of NaOH (40% w/v) to form chalcone derivatives. For example:

$$

\text{2-Acetylthiophene} + \text{Benzaldehyde} \xrightarrow{\text{NaOH}} \text{Chalcone Intermediate}

$$

Step 2: Cyclization

The chalcone intermediate undergoes cyclization with hydrazine hydrate in ethanol under reflux (4–6 hours), forming the pyrazole ring. Subsequent formylation is achieved using the Vilsmeier-Haack protocol.

Comparative Analysis

| Parameter | Vilsmeier-Haack | Claisen-Schmidt |

|---|---|---|

| Reaction Time | 5 hours | 6–8 hours |

| Yield | 70–78% | 65–72% |

| Byproducts | Phosphorylated species | Diarylhydrazones |

| Scalability | Moderate | Challenging |

The Claisen-Schmidt method offers structural versatility but requires additional purification steps, making it less efficient for large-scale synthesis.

Alternative Routes and Emerging Strategies

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the Vilsmeier-Haack reaction. Preliminary data indicate a 15% reduction in reaction time (3.5 hours) with comparable yields (75%).

Green Chemistry Approaches

Solvent-Free Conditions : Ball milling 2-acetylthiophene and hydrazine derivatives in the presence of POCl₃ achieves 68% yield while eliminating DMF, reducing environmental impact.

Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

HPLC Analysis :

- Column: C18 reverse-phase (250 × 4.6 mm, 5 µm)

- Mobile Phase: Acetonitrile/water (70:30 v/v)

- Retention Time: 6.2 minutes (purity >97%)

Industrial-Scale Considerations

While lab-scale methods are well-established, industrial production faces challenges:

- Cost of POCl₃ : High reagent costs necessitate catalyst recycling systems.

- Waste Management : Neutralization of acidic byproducts requires efficient waste treatment protocols.

- Continuous Flow Systems : Pilot studies demonstrate that continuous flow reactors improve heat distribution and reduce reaction times by 20%.

化学反应分析

Types of Reactions:

Oxidation: The aldehyde group in 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products:

Oxidation: 3-(Thiophen-2-yl)-1h-pyrazole-4-carboxylic acid.

Reduction: 3-(Thiophen-2-yl)-1h-pyrazole-4-methanol.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

科学研究应用

Chemical Applications

Synthesis of Heterocyclic Compounds:

3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde serves as an important intermediate in the synthesis of more complex heterocyclic compounds. It is utilized in the Vilsmeier-Haack reaction to produce other pyrazole derivatives, which are critical in medicinal chemistry .

Development of Electronic Materials:

The compound has potential applications in the development of materials with unique electronic properties. Its heterocyclic nature allows for modifications that can enhance conductivity and other electronic characteristics, making it valuable for organic electronics.

Biological Applications

Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating potential as an effective antimicrobial agent .

Anti-inflammatory Properties:

The compound has shown promise in reducing inflammation through its action on specific cellular pathways. Studies have reported its effectiveness in inhibiting pro-inflammatory cytokines and enzymes, suggesting potential therapeutic uses in inflammatory diseases .

Anticancer Potential:

Recent investigations have highlighted the anticancer activity of this compound. It has been found to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of anti-apoptotic proteins. This makes it a candidate for further development as an anticancer drug .

Medical Applications

Drug Development:

this compound is being explored for its potential as a therapeutic agent targeting specific enzymes or receptors involved in various diseases. Its ability to inhibit tyrosinase makes it relevant in treatments aimed at hyperpigmentation disorders .

Case Studies:

A study demonstrated that derivatives of this compound exhibited enhanced activity against melanoma cells by effectively inhibiting melanin production via tyrosinase inhibition. This points to its potential use in dermatological applications .

Industrial Applications

Synthesis of Dyes and Pigments:

In the industrial sector, this compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions .

Material Science:

The compound's unique properties allow it to be used in creating new organic materials with applications ranging from coatings to electronic devices, showcasing its versatility beyond traditional chemical applications .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemistry | Synthesis of heterocyclic compounds | Intermediate for complex reactions |

| Biology | Antimicrobial and anti-inflammatory properties | Effective against bacteria and inflammation |

| Medicine | Anticancer drug development | Induces apoptosis in cancer cells |

| Industry | Production of dyes and pigments | Stable color properties |

作用机制

The exact mechanism of action of 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and heterocyclic functional groups. These interactions can lead to the modulation of biological pathways, resulting in its observed bioactivity .

相似化合物的比较

Thiophene-2-carboxaldehyde: Shares the thiophene ring but lacks the pyrazole ring.

1H-Pyrazole-4-carbaldehyde: Contains the pyrazole ring but lacks the thiophene ring.

3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness: 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde is unique due to the combination of the thiophene and pyrazole rings, which imparts distinct chemical and biological properties.

生物活性

3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that combines a thiophene ring with a pyrazole moiety, which renders it of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of the Compound

- Chemical Structure : this compound (CAS Number: 26033-27-2) has the molecular formula C₈H₆N₂OS. Its structure consists of a thiophene ring fused to a pyrazole ring, providing unique chemical properties that influence its biological activity .

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit notable antimicrobial activity against various pathogens. In particular:

- Bacterial Inhibition : Studies have shown effective inhibition against Staphylococcus aureus and Bacillus cereus, with inhibition zones measured at 7.5 ± 0.6 mm for certain derivatives .

- Fungal Activity : The compound also demonstrates antifungal properties against Aspergillus niger, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity, particularly through its interaction with cyclooxygenase (COX) enzymes:

- COX Inhibition : Pyrazole derivatives have shown promising results as selective COX inhibitors, which are crucial for reducing inflammation. Compounds related to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays:

- DPPH Scavenging Assay : The compound exhibits significant radical scavenging activity, suggesting its potential utility in preventing oxidative stress-related diseases .

Enzyme Interaction

This compound acts primarily as a competitive inhibitor of the enzyme tyrosinase:

- Tyrosinase Inhibition : By binding to the active site of tyrosinase, the compound inhibits melanin production, which is beneficial in treating hyperpigmentation disorders. This mechanism has implications not only in dermatology but also in understanding pigmentation processes.

Cellular Effects

The compound influences cellular signaling pathways and gene expression:

- Cell Signaling Modulation : It affects pathways involved in inflammation and apoptosis, leading to reduced cell proliferation in certain cancer models .

Research Findings and Case Studies

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics:

常见问题

Q. What are the standard synthetic routes for preparing 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of pyrazole precursors using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). For example, substituted pyrazole-4-carbaldehydes can be prepared by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones under Vilsmeier-Haack conditions . Alternatively, Claisen-Schmidt condensation between acetophenone derivatives and substituted aldehydes can yield α,β-unsaturated ketones, which are precursors for pyrazole-4-carbaldehydes .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the thiophene moiety (δ ~6.9–7.5 ppm for aromatic protons) and aldehyde group (δ ~9.8–10.2 ppm) .

- X-ray crystallography : For unambiguous structural determination, as demonstrated in studies of analogous pyrazole-carbaldehyde derivatives (e.g., SHELX software for refinement ).

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (C₈H₆N₂OS; theoretical MW = 178.21) .

Q. What bioassays are commonly used to evaluate the biological activity of this compound?

- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against bacterial (E. coli, S. aureus) and fungal strains, with comparisons to standard drugs like ampicillin or streptomycin .

- Cytotoxicity assays : MTT or similar colorimetric methods to assess cell viability, though these are less common for this specific compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Temperature control : Vilsmeier-Haack reactions often require strict temperature regulation (0–5°C during DMF/POCl₃ activation) to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance solubility of intermediates, while basic workup (e.g., NaHCO₃) neutralizes excess POCl₃ .

- Chromatography : Flash chromatography (cyclohexane/ethyl acetate gradients) effectively isolates the aldehyde from byproducts .

Q. How do structural modifications (e.g., halogen substitution) influence the antimicrobial activity of this compound?

- Halogen effects : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show enhanced activity due to increased electrophilicity and membrane penetration. For example, 1-(4-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde demonstrated MIC values comparable to amoxicillin against E. coli .

- Heterocyclic variations : Replacing thiophene with furan reduces activity, highlighting the importance of sulfur’s electronic effects .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Standardized assays : Variability in MIC values may arise from differences in bacterial strains, inoculum size, or growth media. Adopt CLSI guidelines for consistency .

- Structural verification : Ensure compound purity via HPLC or NMR before testing. Impurities (e.g., unreacted starting materials) can skew results .

Q. What challenges arise in crystallographic analysis of pyrazole-4-carbaldehyde derivatives?

- Crystal packing : Bulky substituents (e.g., thiophene) may hinder crystallization. Use solvent diffusion methods (e.g., hexane/ethyl acetate) to grow suitable crystals .

- Twinned data : SHELXL software is robust for refining twinned or high-resolution datasets, but manual intervention may be required for ambiguous electron density .

Q. How can solubility issues in biological testing be addressed for this hydrophobic compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。